molecular formula C13H9ClFNO4S B12584725 Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- CAS No. 612043-03-5

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-

Cat. No.: B12584725
CAS No.: 612043-03-5
M. Wt: 329.73 g/mol
InChI Key: JIZAIUJLSAGBOS-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (hereafter referred to as Compound A) is a sulfonamide-substituted benzoic acid derivative. Its structure features a 3-chloro-4-fluorophenyl sulfonyl group attached to the amino substituent at the 3-position of the benzoic acid core.

Key attributes inferred from related compounds include:

  • Molecular formula: Likely C₁₃H₉ClFNO₄S (similar to CAS 612043-04-6, a 4-position isomer) .
  • Functional groups: A sulfonamide bridge (-SO₂NH-) and halogen substituents (Cl, F), which influence electronic and steric properties.
  • Potential applications: Sulfonamide benzoic acids are often explored in pharmaceuticals (e.g., enzyme inhibitors) or agrochemicals due to their bioactivity .

Properties

CAS No.

612043-03-5

Molecular Formula

C13H9ClFNO4S

Molecular Weight

329.73 g/mol

IUPAC Name

3-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H9ClFNO4S/c14-11-7-10(4-5-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18)

InChI Key

JIZAIUJLSAGBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by coupling with benzoic acid. The reaction conditions often require the use of catalysts such as Raney nickel and organic solvents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substitution

  • Compound B: Benzoic acid, 4-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (CAS 612043-04-6) Key difference: Sulfonamide group at the 4-position of the benzoic acid. Impact:
  • Binding affinity : Positional changes can alter interactions with biological targets (e.g., receptors or enzymes).

Substituent Variations

  • Compound C: Benzoic acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- (CAS 96459-91-5) Key difference: Nitro group (electron-withdrawing) and 4-chloro substituent. Impact:
  • Enhanced acidity due to nitro group’s electron-withdrawing effect (predicted pKa ~2.77 in hydroxyl-containing analogs) .
  • Increased reactivity in nucleophilic substitution reactions.

  • Compound D : Benzoic acid, 4-[(3-chloro-3a,7a-dihydro-1H-indol-6-yl)sulfonyl] (CAS 919792-62-4)

    • Key difference : Indole-derived sulfonyl group introduces aromatic heterocyclic bulk.
    • Impact :
  • Altered metabolic stability compared to halogenated phenyl groups.

Functional Group Modifications

  • Compound E: 4-[[[(3-Chloro-4-fluorophenyl)sulfonyl]amino]methyl]benzoic acid (CAS 690646-06-1) Key difference: Methylene linker (-CH₂-) between sulfonamide and benzoic acid. Impact:
  • Reduced acidity due to distance between electron-withdrawing groups and carboxylic acid.

  • Compound F: Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester (CAS 1195768-19-4) Key difference: Methyl ester (prodrug form) and 2,6-difluoro substitution. Impact:
  • Higher lipophilicity (logP) compared to free carboxylic acids, improving membrane permeability.
  • Fluorine substituents may enhance metabolic stability and bioavailability.

Acidity and Solubility

  • Compound A vs. B : The 3-position substitution in Compound A may result in a slightly higher pKa than the 4-isomer (Compound B) due to steric effects near the carboxylic acid .
  • Hydroxyl-containing analogs (e.g., CAS 328028-09-7) exhibit lower solubility in nonpolar solvents due to hydrogen bonding from the -OH group .

Biological Activity

Overview

Benzoic acid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- (CAS No. 612043-04-6) is a sulfonamide derivative of benzoic acid that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound features a sulfonyl group attached to a chloro-fluorophenyl moiety, which contributes to its biological activity.

  • Molecular Formula: C13H9ClFNO4S
  • Molecular Weight: 329.73 g/mol
  • IUPAC Name: 4-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. This characteristic makes it a candidate for drug development, particularly in targeting enzymes involved in various diseases.

Biological Applications

  • Proteomics Research:
    • Used as a biochemical tool to study protein interactions and functions.
    • Helps in elucidating the role of sulfonyl compounds in biological systems.
  • Medicinal Chemistry:
    • Investigated for its potential therapeutic properties, notably as an anti-inflammatory and anticancer agent.
    • The compound's structure allows it to mimic natural substrates, potentially leading to the inhibition of target enzymes.
  • Chemical Biology:
    • Explored for its effects on cellular pathways and mechanisms.
    • Studies indicate that it may influence signaling pathways related to cancer progression and inflammation.

Case Studies

  • Inhibition of Enzymatic Activity:
    • A study demonstrated that benzoic acid derivatives, including this compound, inhibited the activity of certain enzymes involved in cancer metabolism, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties:
    • Research indicated that the compound exhibited significant anti-inflammatory effects in vitro, reducing the production of pro-inflammatory cytokines in cell cultures .
  • Cell Viability Assays:
    • In cell viability assays using various cancer cell lines, the compound showed dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Chloro-4-fluorophenolStructureModerate antibacterial activity
3-Chloro-4-fluorobenzenesulfonamideSimilar to benzoic acid derivativeInhibits specific enzymes involved in bacterial resistance

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